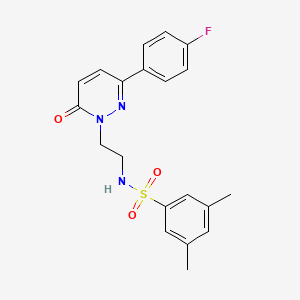![molecular formula C22H28N6O B11269518 N-(3-methylbutyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B11269518.png)
N-(3-methylbutyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its high nitrogen content and the presence of nitrogen-hydrogen elements within the triazole moiety contribute to its stability due to the formation of hydrogen bonds .
N-(3-methylbutyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: is a nitrogen-rich compound with an intriguing molecular structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a triazole precursor with a piperidine derivative.
Reaction Conditions: Specific reaction conditions may vary, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting properties like solubility and stability.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing novel derivatives for energetic materials.
Biology: Exploring its potential as a pharmacophore or bioactive compound.
Medicine: Assessing its biological activity, toxicity, and potential therapeutic applications.
Industry: Considering its use in propellants, explosives, or other energetic formulations.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
- Further studies are needed to elucidate how this compound exerts its effects.
Comparison with Similar Compounds
Uniqueness: Its distinctive structure sets it apart from other nitrogen-rich compounds.
Similar Compounds: While I don’t have a specific list, exploring related triazole derivatives could provide valuable insights.
Remember that this compound’s potential lies not only in its structure but also in its applications across various scientific domains.
Properties
Molecular Formula |
C22H28N6O |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-16(2)10-13-23-22(29)18-11-14-27(15-12-18)20-9-8-19-24-25-21(28(19)26-20)17-6-4-3-5-7-17/h3-9,16,18H,10-15H2,1-2H3,(H,23,29) |
InChI Key |
MFNOWXXQCRLFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11269435.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione](/img/structure/B11269440.png)
![ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate](/img/structure/B11269446.png)
![N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B11269462.png)
![1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11269463.png)
![3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11269468.png)
![1-(3-chlorophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11269484.png)

![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11269488.png)
![6-{[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B11269492.png)
![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11269493.png)
![6'-amino-5-bromo-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11269500.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269506.png)
![5-Phenyl-3-[3-(pyrrolidine-1-carbonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11269510.png)
